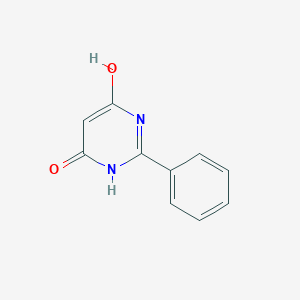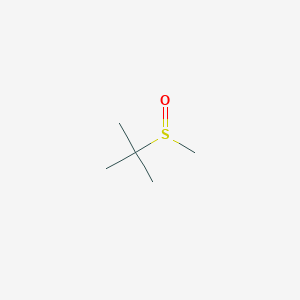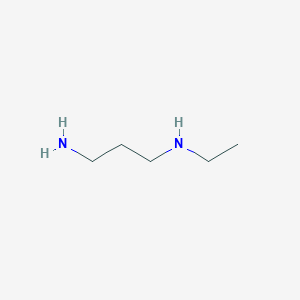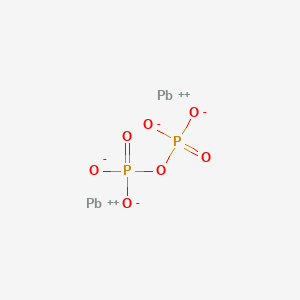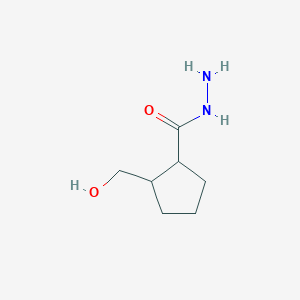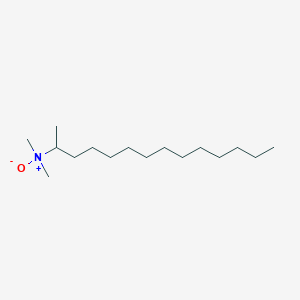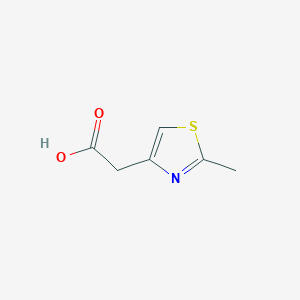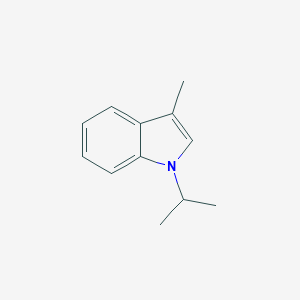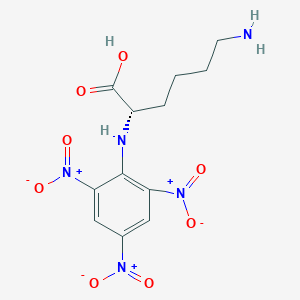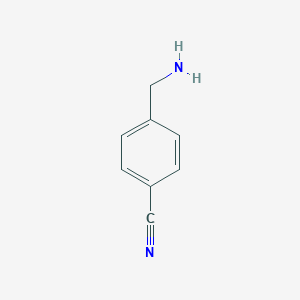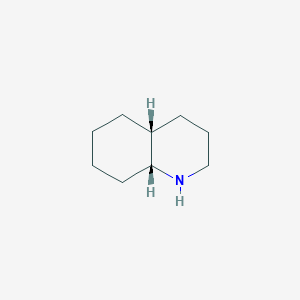
(4aR,8aR)-décahydroquinoléine
Vue d'ensemble
Description
Cis-Decahydroquinoline is a cyclic organic compound that has been widely used in medicinal chemistry due to its unique structural characteristics. It is a bicyclic amine that contains a quinoline ring, which is a heterocyclic aromatic compound. Cis-Decahydroquinoline has been studied for its potential use in various applications, including drug development, as it exhibits a wide range of biological activities.
Applications De Recherche Scientifique
Pharmacologie : Modulation des récepteurs nicotiniques
Les dérivés de la (4aR,8aR)-décahydroquinoléine ont été étudiés pour leur potentiel à moduler les récepteurs nicotiniques de l’acétylcholine (nAChR). Ces récepteurs sont essentiels pour la neurotransmission et sont impliqués dans divers troubles neurologiques. Le composé ent-cis-195A, un alcaloïde naturel de cis-décahydroquinoléine, aurait bloqué les récepteurs nACh ganglionnaires dans les cellules de phéochromocytome PC12 . Cela suggère des applications potentielles dans le développement de traitements pour des maladies comme Alzheimer et Parkinson, où les nAChR jouent un rôle important.
Synthèse chimique : Production d’alcaloïdes
La construction stéréocontrôlée du système cyclique de la décahydroquinoléine est un domaine d’intérêt significatif en synthèse chimique. Cette structure est un composant central de plusieurs produits naturels, notamment les alcaloïdes de grenouilles venimeuses et les alcaloïdes lepadin d’origine marine . La capacité à synthétiser ces molécules complexes peut conduire au développement de nouveaux produits pharmaceutiques et contribuer à notre compréhension des processus biologiques.
Activité biologique : Propriétés antitumorales
Les dérivés de la décahydroquinoléine ont montré un potentiel en matière de cytotoxicité contre les lignées cellulaires cancéreuses. Les lepadins, qui contiennent le cycle de la décahydroquinoléine, ont démontré des activités antitumorales . Cela ouvre des possibilités pour l’utilisation du composé dans la recherche sur le cancer, en particulier dans la synthèse de nouveaux agents chimiothérapeutiques.
Activité antiparasitaire
Certains composés de la décahydroquinoléine ont présenté des activités antipaludiques et antitrypanosomales, ce qui en fait des candidats pour le traitement des infections parasitaires telles que le paludisme et la maladie du sommeil . L’exploration de ces composés pourrait conduire au développement de nouveaux médicaments antiparasitaires.
Neurosciences : Recherche sur les neuro-récepteurs
La recherche sur l’interaction des dérivés de la décahydroquinoléine avec les neuro-récepteurs, tels que les récepteurs nicotiniques neuronaux de l’acétylcholine, peut fournir des informations sur le fonctionnement du système nerveux . Ces connaissances peuvent être appliquées à la conception de médicaments ciblant ces récepteurs pour diverses affections neurologiques.
Safety and Hazards
Cis-Decahydroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .
Mécanisme D'action
Target of Action
Similar compounds, such as sesquiterpenoid lactones, have been studied for their potential anti-cancer properties . These compounds are known to interact with cancer cells, reducing tumor weight and inhibiting cancer stem cells .
Mode of Action
It’s worth noting that similar compounds, like melampodinin a, have been found to interfere with the cell cycle’s g2/m stage, inhibiting cellular events vital for spindle formation, resulting in abnormal mitotic spindle formation and function, thus causing cell death .
Biochemical Pathways
Related compounds have been shown to regulate the release of pro-inflammatory cytokines through the nuclear factor-kappa b (nf-ĸb) and mitogen-activated protein kinase (mapk) pathways .
Pharmacokinetics
The molecular weight of a similar compound, (2s,4ar,8r,8ar)-4a,8-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-en-1-ol, is reported to be 2203505 , which may provide some insight into its potential bioavailability.
Result of Action
Related compounds have shown significant analgesic activity in in vivo tests .
Propriétés
IUPAC Name |
(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-2-6-9-8(4-1)5-3-7-10-9/h8-10H,1-7H2/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTIYWUALSJREP-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10343-99-4, 767-92-0 | |
| Record name | rel-(4aR,8aR)-Decahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10343-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | cis-Decahydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010343994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, decahydro-, (4aR,8aS)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-decahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of cis-decahydroquinoline?
A1: cis-Decahydroquinoline is a bicyclic organic compound consisting of a cyclohexane ring fused to a piperidine ring, with a cis configuration at the ring junction. This configuration significantly influences its conformational behavior and biological activity.
Q2: What are the typical conformational preferences of cis-DHQ?
A2: cis-DHQ exhibits conformational flexibility. While the trans isomer predominantly adopts a twin-chair conformation, cis-DHQ can exist in two main chair-chair conformations: "N-endo" and "N-exo." NMR studies have shown that substituents on the rings can influence the equilibrium between these conformations. [] For example, N-methylation shifts the equilibrium towards the "N-endo" conformation. []
Q3: How does the presence of substituents impact the conformational equilibrium of cis-DHQ?
A3: Substituents on the cis-DHQ scaffold, particularly at C-2, C-4a, and C-8a, significantly impact the conformational equilibrium. [] For instance, methyl substitution at C-2 or C-8a significantly enhances the preference for the equatorial orientation. [] The presence and stereochemistry of substituents are crucial for biological activity and can be strategically employed in alkaloid synthesis. [, , ]
Q4: What are some common synthetic routes to access enantiopure cis-decahydroquinolines?
A4: Several strategies enable the synthesis of enantiopure cis-DHQs:
- Cyclocondensation of Amino Alcohols with Keto Esters: This approach, often employing chiral auxiliaries like (R)-phenylglycinol, provides access to various substituted cis-DHQs. [, , , , ]
- Ring Expansion of Octahydroindoles: Treating functionalized octahydroindoles with specific reagents like trifluoroacetic anhydride (TFAA) can induce ring expansion to yield cis-DHQs. []
- Birch Reduction of Homotyramines: This method involves the Birch reduction of appropriately substituted homotyramines followed by aminocyclization to generate cis-DHQs with defined stereochemistry. []
- Organocatalysis: Recent advancements utilize organocatalysis in Michael reactions followed by domino reactions to access enantiopure cis-DHQs. []
- Intramolecular Acylnitroso-Diels-Alder Reaction: This approach has been successfully employed in the total synthesis of complex cis-DHQ alkaloids like (-)-lepadins. [, ]
Q5: Can you provide examples of natural products containing the cis-DHQ scaffold?
A5: The cis-DHQ scaffold features prominently in diverse natural products, including:
- Lepadins: Marine alkaloids isolated from ascidians, exhibiting potent biological activities. [, , , ]
- Pumiliotoxins: Alkaloids found in dendrobatid frogs, known for their ability to target nicotinic acetylcholine receptors. [, , , ]
- Cermizine B: A Lycopodium alkaloid with potential medicinal properties. [, ]
- Myrioneuron Alkaloids: Alkaloids isolated from the plant Myrioneuron nutans, exhibiting cytotoxic and antimalarial activities. [, , ]
Q6: How is the cis-DHQ framework exploited in the synthesis of natural products?
A6: The synthesis of numerous natural products leverages the cis-DHQ framework:
- Total Synthesis of (-)-Gephyrotoxin: A cascade reaction involving an intramolecular enamine/Michael addition effectively constructs the cis-DHQ core, leading to the total synthesis of (-)-gephyrotoxin. []
- Synthesis of Lycoposerramine Z: An organocatalytic approach involving a domino Robinson annulation/intramolecular aza-Michael reaction has been employed to synthesize lycoposerramine Z. []
- Synthesis of (-)-Pumiliotoxin C: A stereoselective synthesis utilizes an aqueous intramolecular acylnitroso Diels-Alder reaction to construct the all-cis-decahydroquinoline core of (-)-pumiliotoxin C. []
Q7: What is the biological significance of cis-DHQ alkaloids?
A7: cis-DHQ alkaloids exhibit a wide range of biological activities, including:
- Nicotinic Acetylcholine Receptor (nAChR) Interactions: Pumiliotoxin-C and its analogs act as potent nAChR antagonists, affecting neuromuscular transmission. [, ]
- Muscarinic Antagonism: Gephyrotoxin displays muscarinic antagonist activity, highlighting the diverse pharmacological profiles within the cis-DHQ family. []
- Cytotoxic and Antimalarial Activities: Myrioneuron alkaloids demonstrate potent cytotoxic and antimalarial activities, showcasing their potential as lead compounds for drug discovery. []
Q8: How do structural modifications within cis-DHQ alkaloids influence their biological activity?
A8: Structure-activity relationships (SAR) are crucial in understanding the biological effects of cis-DHQ alkaloids:
- N-Alkylation: Studies on N-alkyl-cis-decahydroquinolines show a shift in conformational equilibrium and altered pharmacological properties. [, ]
- C-5 Side Chain: Modifications to the C-5 side chain in lepadins significantly impact their biological activity and are essential for interacting with their biological targets. [, ]
- Stereochemistry: The absolute and relative stereochemistry of substituents on the cis-DHQ scaffold dramatically influences its interaction with biological targets and its resulting pharmacological profile. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



